molecular formula C19H27N3O2 B7562530 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one

Katalognummer B7562530
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: BJZJNOYWEOTUPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one, also known as BRL-15572, is a compound that has been extensively studied for its potential applications in research related to neurological disorders. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of drug addiction, Parkinson's disease, and schizophrenia.

Wirkmechanismus

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in addiction and other disorders. By blocking this receptor, this compound may reduce drug-seeking behavior and improve motor function in Parkinson's disease. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve motor function in animal models of Parkinson's disease, and reduce the symptoms of schizophrenia. It has also been shown to have a low potential for abuse and addiction, which is a promising feature for a drug that may be used to treat addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. It has also been shown to have a low potential for abuse and addiction, which is important for a drug that may be used to treat addiction. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in some experiments.

Zukünftige Richtungen

There are several future directions for research related to 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one. One area of interest is the potential use of this compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration schedule for this application. Another area of interest is the potential use of this compound in the treatment of Parkinson's disease. Clinical trials are needed to determine the safety and efficacy of this drug in humans. Finally, further research is needed to understand the exact mechanism of action of this compound and to identify any potential off-target effects.

Synthesemethoden

The synthesis of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one involves a series of chemical reactions starting with the reaction of 1-benzylpiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-ethylpiperazine-2,5-dione to produce this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.

Wissenschaftliche Forschungsanwendungen

4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one has been extensively studied for its potential applications in neurological disorders such as drug addiction, Parkinson's disease, and schizophrenia. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward system of the brain and is implicated in addiction and other disorders. Preclinical studies have demonstrated that this compound can reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease. It has also shown promise in reducing the symptoms of schizophrenia, although further research is needed to confirm these findings.

Eigenschaften

IUPAC Name

4-(1-benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-17-18(23)20-10-12-22(17)19(24)16-9-6-11-21(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJNOYWEOTUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.